{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine
Description
{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine (CAS 1341388-53-1) is a tertiary amine derivative featuring a dimethylcyclohexyl substituent attached to a propylamine backbone. Its molecular formula is C₁₄H₂₉N₃, with a structure comprising a cyclohexane ring substituted with two methyl groups at the 3-position, linked via an amino-propyl chain to a dimethylamine group. This compound is primarily utilized in organic synthesis and surfactant applications due to its amphiphilic properties, which arise from the hydrophobic cyclohexyl group and hydrophilic amine functionalities .
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-(3,3-dimethylcyclohexyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H28N2/c1-13(2)8-5-7-12(11-13)14-9-6-10-15(3)4/h12,14H,5-11H2,1-4H3 |
InChI Key |
AGJGKTPBXDKEBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NCCCN(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine typically involves the reaction of 3,3-dimethylcyclohexylamine with 3-chloropropyl dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the tertiary amine group.
Substitution: Compounds with different nucleophiles replacing the dimethylamine group.
Scientific Research Applications
{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and surfactants.
Mechanism of Action
The mechanism of action of {3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) 3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4)
- Structure: Contains two dimethylaminopropyl chains connected by a secondary amine (IUPAC: (3-{[3-(dimethylamino)propyl]amino}propyl)dimethylamine).
- Key Differences: Replaces the cyclohexyl group with a second dimethylaminopropyl chain, increasing polarity and reducing hydrophobicity.
- Applications : Used as a precursor for gemini surfactants and dendrimer synthesis .
b) Behenamidopropyl Dimethylamine (CAS 60270-33-9)
- Structure: Features a docosanamide (C22) fatty acid chain linked to a dimethylaminopropyl group.
- Key Differences : Incorporates an amide group and a long alkyl chain, enhancing surfactant properties and stability in cosmetic formulations.
- Applications : Antistatic agent and emulsifier in personal care products .
c) [3-(2-Bromophenoxy)propyl]dimethylamine (CAS 915707-52-7)
- Structure: Contains a bromophenoxy aromatic ring attached to the propylamine backbone.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups |
|---|---|---|---|
| {3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine | 239.40 | Soluble in polar organic solvents | Tertiary amine, cyclohexyl |
| 3,3'-Iminobis(N,N-dimethylpropylamine) | 187.33 | Miscible in water and ethanol | Multiple tertiary amines |
| Behenamidopropyl Dimethylamine | 439.75 | Lipophilic, soluble in oils | Amide, long alkyl chain |
| [3-(2-Bromophenoxy)propyl]dimethylamine | 258.15 | Moderate polarity | Aromatic bromine, ether linkage |
Notes:
Functional and Application Differences
| Compound | Primary Applications | Unique Properties |
|---|---|---|
| This compound | Surfactant synthesis, corrosion inhibition | Balanced hydrophobicity for micelle formation |
| 3,3'-Iminobis(N,N-dimethylpropylamine) | Gemini surfactants, dendrimer scaffolds | High amine density for quaternization |
| Behenamidopropyl Dimethylamine | Hair conditioners, skin care products | Fatty acid compatibility with biomembranes |
| Oleamidopropyl Dimethylamine | Antistatic agents in cosmetics | Unsaturated alkyl chain for fluidity |
Key Insight : The target compound’s cyclohexyl group may improve thermal stability compared to linear alkyl analogues, as cyclic structures often resist degradation better than linear chains .
Biological Activity
{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine is a tertiary amine compound with significant implications in various biological contexts. Its structure features a dimethylcyclohexyl group attached to a propyl chain, which influences its biological activity and interactions with biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that tertiary amines can disrupt microbial membranes, leading to cell lysis. A study on fatty acid amidopropyl dimethylamines demonstrated their effectiveness as antimicrobial agents in cosmetic formulations .
Cytotoxicity and Safety Assessments
A safety assessment involving stearamidopropyl dimethylamine (a related compound) showed varying degrees of cytotoxicity depending on dosage. In animal studies, doses of 0, 50, 200, and 500 mg/kg body weight were administered. The high-dose group exhibited significant adverse effects, including lethargy and gastrointestinal issues, while lower doses showed no major clinical signs of toxicity . This suggests a dose-dependent relationship in biological activity.
| Dose (mg/kg) | Observed Effects |
|---|---|
| 0 | No effects observed |
| 50 | Normal body weight and behavior |
| 200 | Mild piloerection |
| 500 | Severe lethargy, weight loss, necropsy findings |
The mechanism by which this compound exerts its effects may involve modulation of ion channels or receptors in cellular membranes. Tertiary amines are known to interact with phospholipid bilayers and can alter membrane fluidity, potentially affecting cellular signaling pathways.
Case Study 1: Cosmetic Applications
In the cosmetic industry, fatty acid amidopropyl dimethylamines are frequently used as conditioning agents due to their ability to improve hair texture and manage static electricity. A study found that these compounds function effectively at low concentrations, enhancing product performance without significant toxicity .
Case Study 2: Pharmaceutical Implications
Research into related compounds has indicated potential therapeutic applications in treating inflammatory conditions. For instance, inhibitors of IκB kinase (IKK), which are structurally similar to this compound, have shown promise in reducing inflammation by modulating NF-κB signaling pathways . This suggests that the compound may have potential applications in managing autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
